Nona-1,5-dien-4-OL
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Overview
Description
Nona-1,5-dien-4-OL is an organic compound characterized by its unique structure, which includes a nine-carbon chain with two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-1,5-dien-4-OL can be synthesized through several methods. One common approach involves the reaction of nona-1,8-dien-5-one with ethane-1,2-diol in the presence of p-toluenesulfonic acid monohydrate as a catalyst. The reaction is typically carried out in toluene under reflux conditions, with water being collected in a Dean-Stark trap .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The purification process typically involves distillation and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Nona-1,5-dien-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to single bonds using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone) is commonly used for oxidizing the hydroxyl group.
Reduction: Hydrogen gas in the presence of a palladium catalyst is used for hydrogenation reactions.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Nona-1,5-dien-4-one or nona-1,5-dien-4-al.
Reduction: Nona-1,5-diene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Nona-1,5-dien-4-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Nona-1,5-dien-4-OL involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The double bonds can participate in reactions such as Diels-Alder reactions, forming new cyclic structures .
Comparison with Similar Compounds
Similar Compounds
Nona-1,8-dien-5-OL: Similar structure but with different positioning of the double bonds and hydroxyl group.
2,8-Dimethyl-nona-1,8-dien-5-OL: Contains additional methyl groups, altering its reactivity and properties.
Properties
CAS No. |
64677-47-0 |
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Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
nona-1,5-dien-4-ol |
InChI |
InChI=1S/C9H16O/c1-3-5-6-8-9(10)7-4-2/h4,6,8-10H,2-3,5,7H2,1H3 |
InChI Key |
QHDCVQLFLABIFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CC=C)O |
Origin of Product |
United States |
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